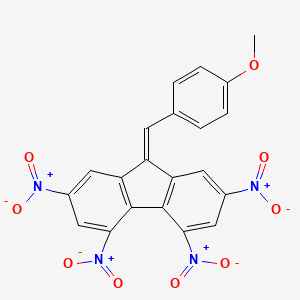
9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a useful research compound. Its molecular formula is C21H12N4O9 and its molecular weight is 464.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
9-(4-Methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H12N4O9, with a molecular weight of approximately 464.34 g/mol. The compound features multiple nitro groups which contribute to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro groups are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can induce oxidative stress and apoptosis in cancer cells. This mechanism has been observed in studies assessing the compound's cytotoxicity against various cancer cell lines.
Biological Activity and Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231). The compound's mechanism involves the induction of apoptosis through caspase activation pathways .
- Antimicrobial Properties : In vitro studies have shown that derivatives of this compound possess antimicrobial activity against multidrug-resistant bacterial strains. The zones of inhibition measured against various pathogens suggest its potential as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Cell Lines/Organisms Tested | Observed Effects |
|---|---|---|
| Anticancer | A549, MDA-MB-231 | Induction of apoptosis via caspase activation |
| Antimicrobial | Various bacteria | Significant zones of inhibition against resistant strains |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on A549 cells. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated higher activity compared to standard antibiotics like vancomycin and gentamicin .
Properties
IUPAC Name |
9-[(4-methoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O9/c1-34-14-4-2-11(3-5-14)6-15-16-7-12(22(26)27)9-18(24(30)31)20(16)21-17(15)8-13(23(28)29)10-19(21)25(32)33/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXSUVHJNGTHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














